HSD17B13-IN-53 Defines the Baseline Potency Tier for Competitive Inhibitors in the HSD17B13 Tool Compound Landscape
HSD17B13-IN-53 demonstrates competitive inhibition of HSD17B13 with an IC50 of ≤ 0.1 μM using estradiol as substrate, placing it in the sub-micromolar potency tier that is adequate for initial target validation and biochemical screening applications . While it is substantially less potent than advanced clinical-stage probes such as BI-3231 (IC50 = 1 nM for human HSD17B13), which represents an approximately 100-fold difference in enzymatic inhibition, HSD17B13-IN-53 operates through a distinct competitive mechanism rather than the non-competitive binding mode observed for BI-3231 . This mechanistic distinction is critical for experimental designs where competitive displacement kinetics are required to interrogate substrate binding site interactions. For researchers prioritizing maximal enzymatic potency, HSD17B13-IN-105 (IC50 = 0.036 μM) offers a 2.8-fold improvement, and inhibitor 32 (IC50 = 2.5 nM) offers a 40-fold improvement . However, neither alternative is documented to share the identical competitive inhibition mechanism that characterizes HSD17B13-IN-53's interaction with the estradiol substrate binding site [1].
| Evidence Dimension | HSD17B13 enzymatic inhibition potency (IC50) with estradiol substrate |
|---|---|
| Target Compound Data | ≤ 0.1 μM (≤ 100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM (human HSD17B13); HSD17B13-IN-105: 0.036 μM (36 nM); Inhibitor 32: 2.5 nM; HSD17B13-IN-9: 0.01 μM (10 nM) |
| Quantified Difference | HSD17B13-IN-53 is 100-fold less potent than BI-3231; 2.8-fold less potent than HSD17B13-IN-105; 40-fold less potent than inhibitor 32; 10-fold less potent than HSD17B13-IN-9 |
| Conditions | In vitro enzymatic assay using recombinant HSD17B13 and estradiol as substrate; incubation conditions vary across studies |
Why This Matters
This compound provides a well-characterized competitive inhibition baseline at sub-micromolar potency, making it suitable for proof-of-concept studies, assay development, and as a reference standard for novel inhibitor screening where the absolute potency is not the primary selection criterion.
- [1] Anandan, S. K., et al. Dichlorophenol HSD17B13 Inhibitors and Uses Thereof. U.S. Patent WO2022103960, 2023. View Source
